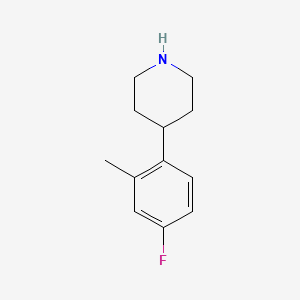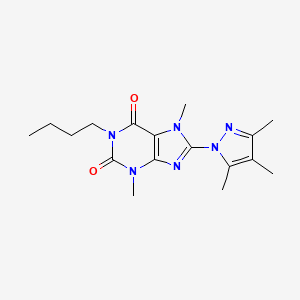
Fmoc-NHMe-Pip(Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-NHMe-Pip(Boc)-OH: is a synthetic compound used in various chemical and biological research applications. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylamine (NHMe) group, a piperidine (Pip) ring, and a tert-butyloxycarbonyl (Boc) protecting group. It is commonly used in peptide synthesis and other organic synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NHMe-Pip(Boc)-OH typically involves multiple steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine group.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions.
Boc Protection: The Boc group is added to protect the piperidine nitrogen.
Industrial Production Methods
Industrial production methods for This compound involve large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure the compound’s quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-NHMe-Pip(Boc)-OH: undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Fmoc and Boc groups under specific conditions.
Substitution Reactions: Introduction of different functional groups to the piperidine ring.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for Boc removal.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine and piperidine derivatives.
Aplicaciones Científicas De Investigación
Fmoc-NHMe-Pip(Boc)-OH: is widely used in:
Peptide Synthesis: As a building block for synthesizing complex peptides.
Medicinal Chemistry: In the development of pharmaceutical compounds.
Biological Research: Studying protein interactions and enzyme mechanisms.
Industrial Applications: Manufacturing of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Fmoc-NHMe-Pip(Boc)-OH involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect specific functional groups during synthesis, preventing unwanted reactions. The compound’s molecular targets and pathways depend on the specific application and context in which it is used.
Comparación Con Compuestos Similares
Fmoc-NHMe-Pip(Boc)-OH: can be compared with other protecting group compounds such as:
Fmoc-NHMe-Pip(Alloc)-OH: Uses an allyloxycarbonyl (Alloc) group instead of Boc.
Fmoc-NHMe-Pip(Cbz)-OH: Uses a benzyloxycarbonyl (Cbz) group instead of Boc.
These compounds differ in their protecting groups, which influence their reactivity and suitability for specific applications.
Propiedades
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-26(2,3)35-25(33)29-14-12-27(13-15-29,23(30)31)17-28-24(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,28,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHPTRKMZDHBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977994.png)
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid](/img/structure/B2977995.png)
![1-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2977997.png)

![1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2978001.png)
![8-(4-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)

![1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2978007.png)
![3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid](/img/structure/B2978008.png)


![1-(Adamantan-1-yl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2978013.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2978014.png)
![2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2978015.png)
